N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide is a compound that features a pyrazole ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide typically involves the formation of the pyrazole ring followed by the attachment of the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-ethyl-3-methylpyrazole with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: The carbonyl group in the benzodioxole moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include pyrazolone derivatives, alcohol derivatives, and substituted pyrazole compounds. These products can have different properties and applications depending on the nature of the substituents .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: It can be used in the production of advanced materials with specific properties such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The benzodioxole moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-ethyl-3-methylpyrazole
- 1,3-benzodioxole-5-carboxylic acid
- Pyrazolone derivatives
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of the pyrazole ring and the benzodioxole moiety. This combination imparts specific properties such as enhanced bioactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-17-6-5-11(16-17)8-15-14(18)10-3-4-12-13(7-10)20-9-19-12/h3-7H,2,8-9H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRGLXWNTTYKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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